molecular formula C14H13Cl4N B14058555 [3-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

[3-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

Cat. No.: B14058555
M. Wt: 337.1 g/mol
InChI Key: NYDBTPHUZZMBMK-UHFFFAOYSA-N
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Description

[3-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multiple steps, starting with the chlorination of a suitable aromatic precursor. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The specific methods can vary depending on the scale and desired yield.

Chemical Reactions Analysis

Types of Reactions

[3-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxylamine, ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

[3-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [3-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C14H13Cl4N

Molecular Weight

337.1 g/mol

IUPAC Name

3-chloro-N,N-dimethyl-4-(2,3,6-trichlorocyclohexa-2,4-dien-1-yl)aniline

InChI

InChI=1S/C14H13Cl4N/c1-19(2)8-3-4-9(12(17)7-8)13-10(15)5-6-11(16)14(13)18/h3-7,10,13H,1-2H3

InChI Key

NYDBTPHUZZMBMK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C2C(C=CC(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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